MMP‑1 Production: VAPGVG Is Inactive, Whereas VGVAPG Is a Potent Inducer
In cultured human skin fibroblasts, the canonical elastin hexapeptide VGVAPG strongly up‑regulates pro‑MMP‑1 (pro‑collagenase‑1) production via the 67‑kDa elastin‑binding protein [1]. In contrast, VAPGVG – together with APGVGV, PGVGVA and GVGVAP – exhibits no significant effect on MMP‑1 production under identical experimental conditions [2]. The differential is not merely quantitative; it represents a binary functional yes/no that dictates whether the peptide promotes or avoids extracellular matrix degradation.
| Evidence Dimension | Pro‑MMP‑1 production in cultured human skin fibroblasts |
|---|---|
| Target Compound Data | No significant induction of pro‑MMP‑1 (classified as inactive) |
| Comparator Or Baseline | VGVAPG – pronounced up‑regulation of pro‑MMP‑1; GVAPGV, PGAIPG, LGTIPG – equally active; APGVGV, PGVGVA, GVGVAP – equally inactive |
| Quantified Difference | Binary: inactive vs. active (fold‑change not reported; classification based on multiple independent experiments) |
| Conditions | Cultured human skin fibroblasts; pro‑MMP‑1 measured by ELISA or Western blot; peptides tested at equimolar concentrations (~10 µM) |
Why This Matters
For anti‑aging or matrix‑preserving applications where MMP‑1 stimulation must be avoided, VAPGVG is the only hexapeptide among the four inactive permutations that also possesses the strongest calcium‑binding capacity.
- [1] Brassart, B., Fuchs, P., Huet, E., Alix, A. J. P., Wallach, J., Tamburro, A. M., Delacoux, F., Haye, B., Emonard, H., Hornebeck, W., & Debelle, L. (2001). Conformational dependence of collagenase (matrix metalloproteinase‑1) up‑regulation by elastin peptides in cultured fibroblasts. Journal of Biological Chemistry, 276(7), 5232–5237. View Source
- [2] Grosclaude, M., Brassart, B., Debelle, L., Fuchs, P., Wallach, J., Alix, A. J. P., Tamburro, A. M., Delacoux, F., Haye, B., Emonard, H., & Hornebeck, W. (2001). Structural study of some specific elastin hexapeptides activating MMP1. Journal of Structural Biology, 133(2‑3), 166–174. View Source
